

## molecular weight and chemical formula of 4-Bromo-3-ethynylpyridine

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

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# 4-Bromo-3-ethynylpyridine: A Technical Overview for Researchers

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This technical guide provides an in-depth overview of **4-Bromo-3-ethynylpyridine**, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. The document, tailored for researchers, scientists, and professionals in drug development, details the compound's chemical properties, a comprehensive synthesis protocol, and a visual representation of the synthetic workflow.

## **Core Chemical Properties**

**4-Bromo-3-ethynylpyridine** is a substituted pyridine with the chemical formula C7H4BrN.[1] Its molecular structure incorporates both a bromine atom and an ethynyl group on the pyridine ring, making it a versatile building block in organic synthesis.

Property	Value	Source
Chemical Formula	C7H4BrN	[1]
Molecular Weight	182.02 g/mol	[1]
CAS Number	1196146-05-0	[1]



### Synthesis of 4-Bromo-3-ethynylpyridine

The primary method for the synthesis of **4-Bromo-3-ethynylpyridine** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.

#### **Experimental Protocol: Sonogashira Coupling**

The following protocol is adapted from established procedures for the Sonogashira coupling of bromopyridine derivatives.

#### Materials:

- 4-Bromopyridine derivative (starting material)
- Terminal alkyne (e.g., trimethylsilylacetylene)
- Palladium catalyst (e.g., Pd(CF<sub>3</sub>COO)<sub>2</sub>)
- Copper(I) iodide (CuI)
- Ligand (e.g., triphenylphosphine, PPh₃)
- Base (e.g., triethylamine, Et₃N)
- Solvent (e.g., dimethylformamide, DMF)
- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware and purification equipment

#### Procedure:

- Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5.0 mol%), and CuI (e.g., 5.0 mol%).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).



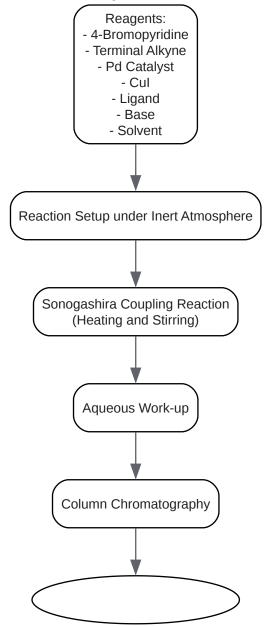
- Solvent and Stirring: Add the solvent (e.g., DMF) and stir the mixture for approximately 30 minutes.
- Addition of Reactants: Add the 4-bromopyridine derivative (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the base (e.g., Et₃N).
- Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100°C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## **Synthetic Workflow**

The following diagram illustrates the key steps in the synthesis of **4-Bromo-3-ethynylpyridine** via a Sonogashira coupling reaction.







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Synthetic Workflow Diagram

## **Applications in Research and Development**

While specific signaling pathways for **4-Bromo-3-ethynylpyridine** are not extensively documented, substituted pyridine derivatives are of significant interest in medicinal chemistry. Pyridine scaffolds are key components in a wide range of biologically active compounds and



approved drugs. The ability to introduce various functional groups onto the pyridine ring through reactions like the Sonogashira coupling makes compounds like **4-Bromo-3-ethynylpyridine** valuable intermediates in the synthesis of novel therapeutic agents. Research into substituted pyridines has shown potential for a variety of biological activities, including as kinase inhibitors for cancer therapy and as agents with neuropsychiatric applications.

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#### References

- 1. chembk.com [chembk.com]
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